![molecular formula C17H16N4O2S B12129222 N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12129222.png)
N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities and chemical properties . This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chloroquinoxaline with prop-2-en-1-ylamine to form the intermediate N-(prop-2-en-1-ylamino)quinoxaline. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Antimicrobial Activity
N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide exhibits significant antimicrobial properties. Quinoxaline derivatives have been shown to inhibit the growth of various bacterial strains, making them valuable in developing new antibiotics.
Anticancer Potential
Research indicates that this compound possesses inhibitory effects against several cancer cell lines. Specifically, it has demonstrated potential as a phosphatidylinositol 3-kinase inhibitor, which is crucial in cancer metabolism. Studies employing molecular docking and modeling have shown that this compound binds effectively to enzymes involved in cancer progression, suggesting its role in targeted cancer therapies.
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps, including the formation of the quinoxaline ring and subsequent modifications to introduce the sulfonamide and prop-2-en-1-ylamino groups. Recent advancements in synthetic methodologies, such as the use of continuous flow reactors, have improved yield and purity during industrial production.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various experimental settings:
- In Vitro Studies : Research has shown that this compound can effectively inhibit cell proliferation in multiple cancer cell lines, indicating its potential as a therapeutic agent.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with key enzymes involved in tumor growth, supporting its role as an inhibitor.
- Antimicrobial Testing : Laboratory tests have confirmed its efficacy against resistant bacterial strains, suggesting possible applications in treating infections where conventional antibiotics fail.
Mechanism of Action
The mechanism of action of N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial, anticancer, or other therapeutic effects .
Comparison with Similar Compounds
N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Levomycin: An antibiotic with a broad spectrum of activity.
These compounds share the quinoxaline core structure but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide is a sulfonamide derivative characterized by a quinoxaline ring and a benzenesulfonamide moiety, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a quinoxaline structure, which is known for its biological significance, particularly in medicinal chemistry. The presence of the prop-2-en-1-ylamino group enhances its functional properties, potentially increasing its efficacy against various biological targets.
Molecular Formula
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.42 g/mol
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies indicate that quinoxaline derivatives can effectively inhibit the growth of various bacterial strains, including resistant forms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) species.
Minimum Inhibitory Concentration (MIC) Values
Bacterial Strain | MIC (mg/L) |
---|---|
Staphylococcus aureus | 0.25 - 1 |
Enterococcus faecalis | 0.5 - 2 |
Methicillin-resistant S. aureus | 0.5 - 1 |
Vancomycin-resistant E. faecalis | 0.5 - 2 |
These MIC values suggest that this compound may be comparable or superior to existing antibiotics, making it a candidate for further development in combating bacterial infections .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Quinoxaline derivatives have shown inhibitory effects against various cancer cell lines by targeting specific cellular pathways involved in tumor growth and proliferation.
- Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : The compound has been identified as a potential inhibitor of PI3K signaling pathways, which are crucial in cancer metabolism and cell survival.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other quinoxaline derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-methoxy-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide | Similar quinoxaline structure with methoxy substitution | Antimicrobial and anticancer activity |
N-(3-aminoquinoxalin-2-yl)-sulfonamide | Contains amino group on quinoxaline | PI3K inhibition |
3-(4-substituted phenyl)quinoxaline derivatives | Variations in phenyl substituents | Inhibitory effects against liver carcinoma |
This table illustrates the unique aspects of this compound, particularly its specific functional groups that enhance its biological activity and therapeutic potential .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various quinoxaline derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics . The study utilized a range of bacterial strains to assess the compound's effectiveness, with results indicating a broad spectrum of activity.
Case Study: Cancer Cell Line Inhibition
In vitro studies on cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis through mechanisms involving PI3K pathway inhibition . The results suggest that this compound could serve as a lead structure for developing new anticancer therapies.
Q & A
Q. How can synthesis protocols for N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide be optimized for higher yield and purity?
Methodological Answer:
Optimization involves multi-step reactions with controlled conditions:
- Key Steps : Nucleophilic substitution of quinoxaline derivatives with propargylamine, followed by sulfonylation using benzenesulfonyl chloride.
- Conditions : Use polar aprotic solvents (e.g., DMF, dichloromethane) and base catalysts (triethylamine) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization improves purity. Monitoring via TLC and spectroscopic validation (NMR, MS) is critical .
Q. What advanced spectroscopic and crystallographic techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and proton environments. Aromatic protons in quinoxaline (δ 7.5–8.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) are diagnostic .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Validate hydrogen bonding networks between sulfonamide and quinoxaline moieties .
Q. Which in vitro models effectively assess its anticancer activity and mechanism?
Methodological Answer:
- Cell Lines : Use human liver (HEPG2) or breast cancer (MCF7) cell lines, as sulfonamide-quinoxaline hybrids show PI3K inhibition .
- Assays : MTT or SRB assays quantify cytotoxicity. IC50 values (e.g., 15.6–26.8 µM for analogs) benchmark potency .
- Mechanistic Studies : Western blotting for PI3K/AKT/mTOR pathway proteins confirms target engagement .
Q. How do researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Variable Factors : Compare assay conditions (e.g., serum concentration, incubation time), cell passage numbers, and compound purity.
- Control Experiments : Include reference inhibitors (e.g., LY294002 for PI3K) to standardize results .
- Meta-Analysis : Cross-reference data from structural analogs (e.g., chloroaniline derivatives) to identify substituent-dependent trends .
Q. What strategies enhance radiosensitizing efficacy in combination therapies?
Methodological Answer:
- Dose Optimization : Pre-treat cells with sub-IC50 doses (e.g., 5–10 µM) before γ-irradiation (2–8 Gy). Synergy reduces tumor viability .
- Mechanistic Synergy : Assess DNA damage (γ-H2AX foci) and apoptosis (Annexin V/PI staining) post-irradiation .
Q. Which computational approaches predict binding affinity to PI3K isoforms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with PI3Kγ (PDB: 3L54). Key residues: Lys802, Val850 .
- MD Simulations : GROMACS evaluates binding stability (RMSD < 2 Å over 100 ns) and identifies critical hydrogen bonds .
Q. How are solubility and bioavailability challenges addressed in preclinical studies?
Methodological Answer:
- Formulation : Use co-solvents (PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the sulfonamide moiety for improved absorption .
Q. What structural modifications improve potency and reduce off-target toxicity?
Methodological Answer:
- Substituent Effects : Replace propargylamine with bulkier groups (e.g., piperazine) to enhance PI3K isoform selectivity.
- SAR Studies : Analog screening (e.g., thioureido derivatives) identifies optimal substituents at the quinoxaline C3 position .
Q. How is crystallographic data quality ensured during structure refinement?
Methodological Answer:
- Software Validation : Cross-validate SHELXL-refined structures with PLATON (check for missed symmetry) and CCDC deposition .
- Data Metrics : Ensure R-factor < 5%, completeness > 95%, and resolution ≤ 0.8 Å for high-confidence models .
Q. What in vivo models evaluate pharmacokinetics and efficacy?
Methodological Answer:
- Animal Models : Use xenograft mice (e.g., HEPG2 tumors) with oral/intravenous dosing (10–50 mg/kg). Monitor tumor volume and plasma levels via HPLC-MS .
- Toxicokinetics : Assess liver/kidney function (ALT, BUN) and hematological parameters to identify dose-limiting toxicity .
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H16N4O2S/c1-2-12-18-16-17(20-15-11-7-6-10-14(15)19-16)21-24(22,23)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,19)(H,20,21) |
InChI Key |
SNXOUVHWUQCUBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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